2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Regioisomerism Scaffold chemistry Medicinal chemistry

This bifunctional building block offers a primary amine and a secondary alcohol for sequential derivatization, enabling efficient analog library synthesis. As a regioisomer of CAS 1423034-31-4, its direct piperidine attachment at cyclohexane C2 preserves pharmacophore geometry critical for medicinal chemistry. The two stereocenters provide up to four stereoisomers for chiral SAR studies. For sensitive catalytic transformations, source the 98% purity tier; 95% is the widely available standard grade. Ideal for fragment-based drug discovery, lead optimization, and exploring diastereomeric effects.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 1184360-40-4
Cat. No. B1530249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
CAS1184360-40-4
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N2CCC(CC2)N)O
InChIInChI=1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2
InChIKeyRZZMYIRPKVMLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol CAS 1184360-40-4: Chemical Class and Procurement Profile


2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS 1184360-40-4) is a bifunctional small-molecule building block belonging to the cyclohexanol-substituted piperidine class, with molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol . The structure incorporates a primary amine (-NH₂) at the piperidine 4-position and a hydroxyl (-OH) group on the cyclohexane ring, enabling dual derivatization pathways and contributing to solubility in polar solvent systems . It is commercially catalogued as a versatile scaffold and building block for synthetic chemistry and medicinal chemistry applications . This compound is a positional isomer of 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS 1423034-31-4), which features a methylene spacer between the piperidine and cyclohexanol moieties.

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: Why In-Class Substitution Is Not Straightforward


Within the class of 4-aminopiperidine-cyclohexanol derivatives, substitution is constrained by three quantifiable procurement and structural factors. First, this compound is a regioisomer of 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS 1423034-31-4) [1]; the presence or absence of a methylene spacer alters the spatial orientation and distance between the amine and hydroxyl functional groups, which can materially affect downstream coupling geometry and the physicochemical properties of resulting analogs. Second, the cyclohexanol moiety contains two stereocenters (C1 bearing the -OH and C2 bearing the piperidine substituent), yielding diastereomeric possibilities that may differ in synthetic utility and biological outcomes if chiral resolution is not specified [2]. Third, commercial purity specifications differ across vendors; Leyan supplies the compound at 98% purity , whereas other suppliers such as CheMenu and Enamine offer 95% purity [3], directly impacting the reliability of subsequent synthetic steps. These three variables—regioisomeric identity, stereochemical configuration, and vendor-dependent purity—cannot be assumed interchangeable without experimental verification.

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: Quantitative Procurement Differentiation Evidence


Regioisomeric Differentiation: CAS 1184360-40-4 vs. Methylene-Spacer Analog CAS 1423034-31-4

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS 1184360-40-4) is a regioisomer of 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS 1423034-31-4), differing by the absence of a methylene (-CH₂-) spacer between the piperidine nitrogen and the cyclohexanol ring [1]. The target compound has the piperidine directly attached at the C2 position of the cyclohexane ring, whereas the comparator contains a methylene bridge to the C1 position. This structural distinction alters the distance between the amine and hydroxyl functional groups by approximately one carbon-carbon bond length (~1.54 Å), which can influence the geometry and physicochemical properties of derivatives synthesized from these scaffolds [2].

Regioisomerism Scaffold chemistry Medicinal chemistry

Commercial Purity Tier Differentiation: 98% vs. 95% Purity Specifications

Commercial purity specifications for CAS 1184360-40-4 differ across suppliers. Leyan provides the compound at 98% purity (Product Number 1798150) , while Chemenu and Enamine supply at 95% purity [1]. This 3-percentage-point absolute purity difference may have meaningful implications for applications requiring minimal impurities, such as sensitive catalytic reactions, high-throughput screening campaigns, or downstream steps where impurities could poison catalysts or confound assay results.

Chemical procurement Synthetic reliability Purity specification

Bifunctional Scaffold Utility: Dual Derivatization Pathways via Amine and Hydroxyl Groups

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol provides two orthogonal derivatization handles: a primary amine (-NH₂) on the piperidine ring and a secondary alcohol (-OH) on the cyclohexane moiety . The presence of both functional groups within a single small molecule (MW 198.31) enables sequential or selective functionalization—for example, amine acylation or reductive amination independently of alcohol protection, or alcohol esterification without modifying the amine. This bifunctionality differentiates the compound from mono-functional analogs such as 1-cyclohexylpiperidin-4-amine (CAS 833486-95-6, MW 182.31, amine only) and cyclohexanol (CAS 108-93-0, MW 100.16, hydroxyl only), offering synthetic efficiency for building more complex molecular architectures in fewer steps [1].

Building block Diversification Parallel synthesis

Stereochemical Complexity: Two Stereocenters with Implications for Chiral Synthesis

The cyclohexanol ring of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol contains two stereocenters: the C1 carbon bearing the hydroxyl group and the C2 carbon bearing the piperidine substituent [1]. This yields up to four stereoisomers (two diastereomeric pairs). In contrast, the methylene-spacer analog 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS 1423034-31-4) contains only one stereocenter (the C1 carbon bearing the hydroxyl), as the methylene spacer eliminates the C2 stereocenter, yielding at most two enantiomers [2]. The additional stereochemical complexity of CAS 1184360-40-4 may be advantageous for applications where chiral diversity is desired, such as in the exploration of stereochemistry-activity relationships (SSAR), but also imposes stricter requirements for stereochemical specification and quality control during procurement.

Stereochemistry Chiral building block Diastereomers

Commercial Availability: Multiple Suppliers with Differentiated Purity Tiers

CAS 1184360-40-4 is commercially available from at least four distinct suppliers: Leyan (98% purity, Product 1798150) , Enamine via Chembase (95% purity, Product EN300-111716) [1], Chemenu (95% purity, Catalog CM666818) , and Biosynth via CymitQuimica (≥95% purity, versatile small molecule scaffold) . This multi-vendor availability provides procurement redundancy and enables selection based on purity requirements, geographic location, and pricing considerations. In contrast, the regioisomeric analog CAS 1423034-31-4 appears to have more limited commercial availability as the free base, being primarily offered as the dihydrochloride salt form [2], which may impose additional handling and solubility considerations.

Supply chain Vendor sourcing Procurement reliability

Molecular Weight Differentiation for Scaffold-Based Library Design

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol has a molecular weight of 198.31 g/mol , placing it within the lower end of the lead-like chemical space and making it suitable as a fragment or early-stage scaffold. Its MW is approximately 14 Da lower than the free base of the regioisomeric analog 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol (MW 212.33) due to the absence of a methylene spacer [1]. It is also ~16 Da heavier than 1-cyclohexylpiperidin-4-amine (MW 182.31), which lacks the hydroxyl group [2]. These incremental MW differences may influence downstream physicochemical properties of synthesized analogs, including logP, solubility, and ligand efficiency metrics, providing medicinal chemists with a quantifiable basis for scaffold selection in library design.

Fragment-based drug discovery Lead optimization Molecular properties

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: Recommended Procurement and Application Scenarios


Medicinal Chemistry Scaffold Diversification via Dual Orthogonal Functionalization

This compound is best procured for synthetic campaigns requiring sequential or orthogonal derivatization of amine and hydroxyl functional handles. The primary amine on the piperidine ring can undergo acylation, reductive amination, or sulfonylation, while the secondary alcohol on the cyclohexane moiety remains available for esterification, etherification, or oxidation. This dual functionality, as quantified in Evidence Item 3, enables efficient generation of diverse analog libraries with fewer synthetic steps compared to using two separate mono-functional building blocks . The 98% purity tier (Leyan) is recommended for sensitive catalytic transformations where impurities may poison catalysts or reduce yield reproducibility .

Stereochemistry-Activity Relationship (SSAR) Exploration in Chiral Synthesis

For research programs investigating the impact of stereochemistry on biological activity, this compound offers two stereocenters (C1-OH and C2-piperidine attachment), as established in Evidence Item 4. This provides up to four stereoisomeric possibilities, enabling exploration of diastereomeric and enantiomeric effects that are not accessible using the simpler 1-stereocenter analog CAS 1423034-31-4 [1]. Procurement should include verification of stereochemical identity (racemic vs. specific stereoisomer) from the supplier, as the commercially available material is typically racemic at both centers. Applications include the synthesis of stereochemically defined analogs for target engagement studies or chiral chromatography method development.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 198.31 g/mol, this compound falls within the fragment-sized chemical space (typically MW <300 Da) suitable for FBDD campaigns . As quantified in Evidence Item 6, its MW is differentiated from structurally related scaffolds, offering medicinal chemists a specific molecular weight increment for lead optimization. The compound can serve as a starting fragment for hit identification or as a core scaffold for growing into larger lead-like molecules. Its commercial availability from multiple suppliers (≥4 vendors, as documented in Evidence Item 5) ensures reliable sourcing for ongoing library maintenance and hit expansion efforts [2].

Intermediate in the Synthesis of 4-Aminopiperidine-Derived Bioactive Analogs

The 4-aminopiperidine scaffold is a validated pharmacophore in multiple therapeutic areas, including antiviral (influenza A entry inhibition) [3], antiparasitic (plasmepsin II inhibition) [4], and oncology (SMO/ERK dual inhibition) [5]. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol provides a direct synthetic entry point to this scaffold with an appended cyclohexanol handle for further diversification. The compound's regioisomeric identity—with direct piperidine attachment at the cyclohexane C2 position rather than via a methylene spacer—is critical for maintaining the intended spatial orientation of the 4-aminopiperidine pharmacophore, as established in Evidence Item 1 [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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